

Fmoc-4-azido-L-phenylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-4-azido-L-phenylalanine**

Cat. No.: **B613398**

[Get Quote](#)

For Immediate Release:

This technical guide provides an in-depth overview of **Fmoc-4-azido-L-phenylalanine**, a crucial building block for advanced biochemical and pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this document outlines the key chemical properties, experimental protocols for its application, and its role in innovative scientific methodologies.

Core Chemical Properties

Fmoc-4-azido-L-phenylalanine is a derivative of the amino acid L-phenylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an azido functional group. The Fmoc group provides stability during peptide synthesis, while the azido group serves as a versatile handle for bioorthogonal "click chemistry" reactions.^[1] This allows for the precise and efficient labeling and modification of peptides and proteins.

A summary of its key quantitative data is presented below:

Property	Value	References
CAS Number	163217-43-4	[1]
Molecular Weight	428.44 g/mol	
Molecular Formula	C ₂₄ H ₂₀ N ₄ O ₄	[1]
Purity	≥95% to >98% (HPLC)	
Appearance	Off-white to brownish powder	
Storage Temperature	0-8 °C	

Applications in Research and Development

The unique chemical structure of **Fmoc-4-azido-L-phenylalanine** makes it an invaluable tool in a variety of research applications:

- Peptide Synthesis: It serves as a fundamental building block in Solid-Phase Peptide Synthesis (SPPS) for creating peptides with a site-specific azide functional group.[\[1\]](#)
- Click Chemistry: The azide group enables highly efficient and specific copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[\[1\]](#) These "click" reactions are instrumental in attaching other molecules, such as fluorescent dyes, affinity tags, or drug conjugates, to the peptide.
- Protein Labeling and Bioconjugation: By incorporating this unnatural amino acid into proteins, researchers can achieve site-specific labeling to study protein interactions, localization, and function.[\[1\]](#)
- Drug Development: Its application in bioconjugation is pivotal for creating antibody-drug conjugates (ADCs) and developing targeted drug delivery systems.[\[1\]](#)

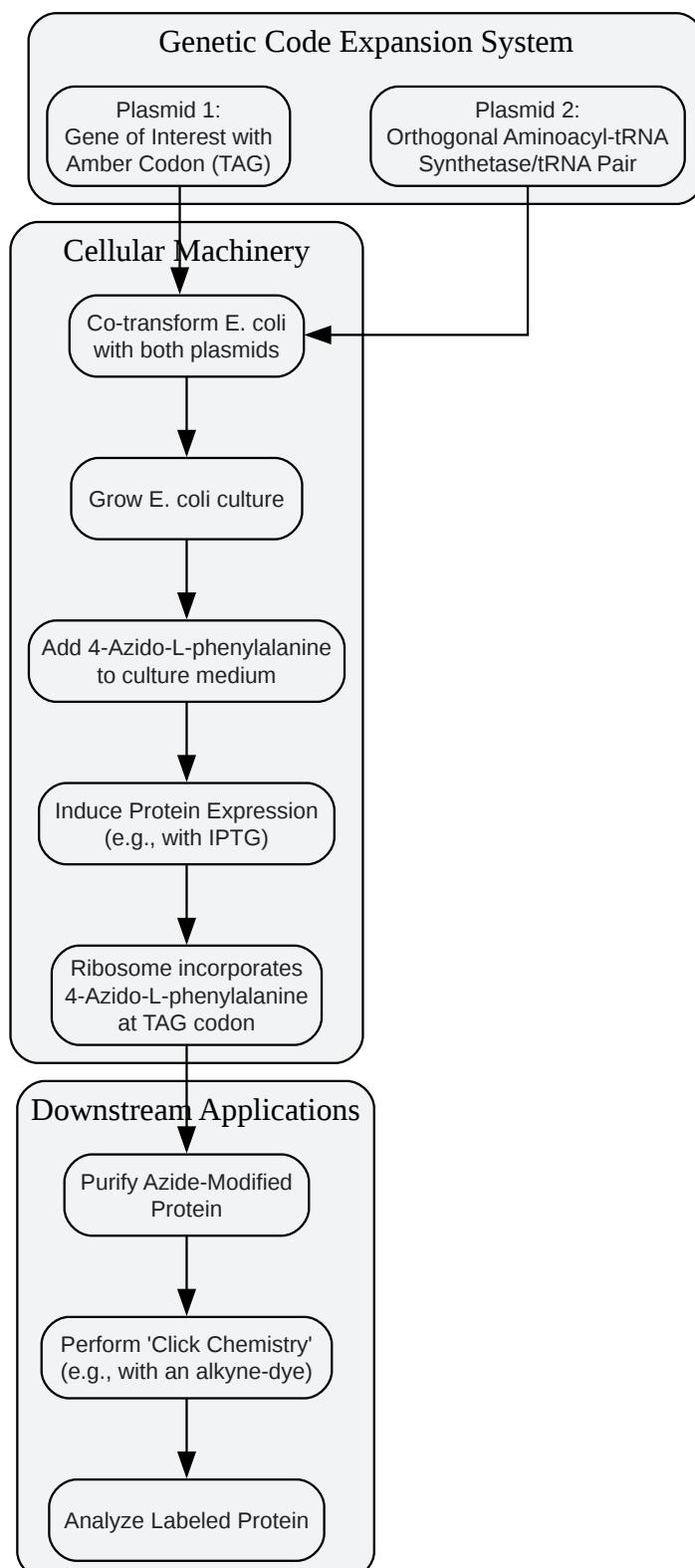
Experimental Protocol: Incorporation into Peptides via Fmoc-SPPS

The following is a generalized protocol for the incorporation of **Fmoc-4-azido-L-phenylalanine** into a peptide sequence using manual or automated Fmoc-based Solid-Phase Peptide

Synthesis (SPPS).

Materials:

- Fmoc-protected amino acids (including **Fmoc-4-azido-L-phenylalanine**)
- Appropriate resin (e.g., Rink Amide resin for C-terminal amide)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Deprotection solution: 20% piperidine in DMF
- Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/HOAt (1-Hydroxy-7-azabenzotriazole)
- Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
- Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)


Procedure:

- Resin Preparation: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin (or the previously coupled amino acid) by treating it with 20% piperidine in DMF for 20 minutes. Subsequently, wash the resin thoroughly with DMF to remove the piperidine and byproducts.
- Amino Acid Activation: In a separate vessel, pre-activate the **Fmoc-4-azido-L-phenylalanine** (typically 3-4 equivalents relative to the resin loading capacity) with the chosen coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF for 5-10 minutes.
- Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours with agitation.

- **Washing:** After the coupling is complete, wash the resin extensively with DMF to remove any unreacted reagents and byproducts.
- **Repeat Cycle:** Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
- **Final Deprotection:** After the final amino acid has been coupled, perform one last Fmoc deprotection (step 2).
- **Final Washing:** Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.
- **Cleavage and Deprotection of Side Chains:** Treat the dried peptide-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove any side-chain protecting groups.
- **Peptide Precipitation and Purification:** Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Site-Specific Incorporation into Proteins

Beyond chemical peptide synthesis, the deprotected form, 4-azido-L-phenylalanine, can be incorporated into proteins at specific sites in living cells using genetic code expansion techniques. This powerful method allows for the production of proteins with a bioorthogonal handle for subsequent modifications.

[Click to download full resolution via product page](#)

Caption: Workflow for the site-specific incorporation of 4-azido-L-phenylalanine into a target protein in *E. coli*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Fmoc-4-azido-L-phenylalanine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b613398#fmoc-4-azido-l-phenylalanine-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

